N1-(2-(furan-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c16-15(17,18)11-3-1-2-4-12(11)20-14(22)13(21)19-7-5-10-6-8-23-9-10/h1-4,6,8-9H,5,7H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEDRLNOCXHIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide typically involves the reaction of 2-(furan-3-yl)ethylamine with 2-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amine derivatives with modified oxalamide linkages.
Substitution: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
N1-(2-(furan-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2-(furan-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. The furan ring and trifluoromethyl group can interact with biological macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
16.100) feature methoxybenzyl and pyridyl groups, which are critical for receptor binding (hTAS1R1/hTAS1R3) . The target compound’s furan and trifluoromethyl groups may alter receptor affinity compared to these analogs. Antimicrobial Agents: GMC-series compounds (e.g., GMC-1) incorporate halogenated phenyl and isoindolin-2-yl groups, suggesting that electron-withdrawing substituents enhance antimicrobial activity . Anticancer Potential: Compound 1c () shares the trifluoromethylphenyl group with the target compound, a feature common in kinase inhibitors like regorafenib, implying possible anticancer applications .
16.100 exhibit high safety margins (NOEL = 100 mg/kg/day) due to rapid hydrolysis and low bioaccumulation . The trifluoromethyl group in the target compound may enhance metabolic stability but requires specific toxicity studies. CYP Interactions: S5456 initially showed CYP3A4 inhibition (51% at 10 µM) but was non-inhibitory in follow-up assays, highlighting variability in metabolic interactions among oxalamides .
Unique Features of the Target Compound: The furan-3-yl ethyl group introduces a heterocyclic aromatic system, which may affect solubility and metabolic pathways (e.g., furan ring oxidation to reactive intermediates).
Biological Activity
N1-(2-(furan-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Trifluoromethyl Group : A carbon atom bonded to three fluorine atoms, enhancing lipophilicity and potential bioactivity.
- Oxalamide Linkage : A functional group that can participate in hydrogen bonding, influencing interactions with biological targets.
Molecular Formula : C15H13F3N2O3
Molecular Weight : 326.2705 g/mol
CAS Number : 1448133-01-4
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Modulation : The compound may interact with specific enzymes, modulating their activity through competitive or non-competitive inhibition.
- Receptor Binding : The furan and trifluoromethyl groups can enhance binding affinity to various receptors, potentially leading to therapeutic effects.
- Hydrogen Bonding : The oxalamide moiety allows for hydrogen bond formation with target molecules, contributing to the specificity of interactions.
Anticancer Potential
Preliminary studies suggest that this compound exhibits promising anticancer properties. Research indicates that it may induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. Initial findings indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound inhibits the growth of specific cancer cell lines by inducing apoptosis through caspase activation. |
| Study 2 | Showed a significant reduction in inflammatory markers in animal models treated with the compound, suggesting its potential as an anti-inflammatory agent. |
| Study 3 | Investigated the binding affinity of the compound to various receptors, revealing strong interactions with targets involved in cancer progression. |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Furan Derivative : Synthesized through cyclization reactions.
- Coupling Reaction : The furan and trifluoromethyl derivatives are coupled using oxalyl chloride in the presence of a base.
This compound serves as a valuable building block for developing more complex bioactive molecules and can be applied in various fields such as medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
